2-(Methylthio)benzo[cd]indole
Overview
Description
2-(Methylthio)benzo[cd]indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in many natural products and pharmaceuticals. This compound features a benzo[cd]indole core with a methylthio substituent at the 2-position, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)benzo[cd]indole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the condensation of o-nitrostyrenes with suitable thiol reagents followed by reduction and cyclization can yield the desired indole derivative .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)benzo[cd]indole undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro group in precursors can be reduced to amines, which can then undergo cyclization to form the indole core.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 3 and 5.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted indoles, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(Methylthio)benzo[cd]indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Methylthio)benzo[cd]indole involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, modulating their activity. The methylthio group can enhance its binding affinity and selectivity towards certain targets. The compound’s effects are mediated through various pathways, including signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound, which lacks the methylthio substituent.
2-Methylindole: Similar structure but with a methyl group instead of a methylthio group.
2-(Ethylthio)benzo[cd]indole: Similar structure but with an ethylthio group instead of a methylthio group.
Uniqueness
2-(Methylthio)benzo[cd]indole is unique due to the presence of the methylthio group, which can significantly influence its chemical reactivity and biological activity. This substituent can enhance its solubility, stability, and binding affinity towards specific targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-methylsulfanylbenzo[cd]indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NS/c1-14-12-9-6-2-4-8-5-3-7-10(13-12)11(8)9/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDGIKYJRJQLFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC3=C2C1=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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